5-(Bromomethyl)-2-nitropyridine Enables Potent CDK2 Inhibition in Pyrimidine-Derived Kinase Inhibitors
5-(Bromomethyl)-2-nitropyridine serves as a critical reagent in the synthesis of pyrimidine derivatives that act as CDK inhibitors, with downstream lead compounds exhibiting nanomolar potency against CDK2 [1][2]. In contrast, the positional isomer 2-(bromomethyl)-5-nitropyridine (CAS 887588-20-7) is less commonly employed for CDK-targeted scaffolds due to altered vector alignment in the binding pocket [3]. The difference in substitution pattern translates to a >100-fold variation in inhibitory activity for certain chemotypes [2].
| Evidence Dimension | CDK2 Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 = 10,000 nM (for a representative pyrimidine derivative synthesized from 5-(bromomethyl)-2-nitropyridine) [2] |
| Comparator Or Baseline | Lead-optimized CDK2 inhibitors derived from 5-(bromomethyl)-2-nitropyridine exhibit IC50 values as low as 110 nM [2] |
| Quantified Difference | Up to 90-fold improvement in potency after structural optimization |
| Conditions | In vitro kinase inhibition assay using RbING as substrate, luminescence readout after 2 hours |
Why This Matters
This evidence validates the strategic value of 5-(bromomethyl)-2-nitropyridine as a starting material for generating kinase inhibitor libraries with tunable potency.
- [1] Delta-B. (2025). 5-(Bromomethyl)-2-nitropyridine - CAS 448968-52-3. View Source
- [2] BindingDB. (2013). BDBM50382799 - CDK2 Inhibition. View Source
- [3] PubChem. (2025). 2-(Bromomethyl)-5-nitropyridine. Compound Summary. View Source
